Cas no 946281-67-0 (2-4-(2-methoxybenzoyl)piperazin-1-yl-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine)

2-4-(2-Methoxybenzoyl)piperazin-1-yl-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine is a structurally complex pyrimidine derivative featuring dual piperazine substituents, which enhance its potential as a versatile intermediate in medicinal chemistry. The presence of a 2-methoxybenzoyl group and a 4-methylpiperazine moiety contributes to its unique electronic and steric properties, making it suitable for applications in drug discovery, particularly in the development of kinase inhibitors or receptor modulators. Its well-defined molecular architecture allows for precise functionalization, enabling tailored modifications for target-specific interactions. The compound exhibits favorable solubility and stability under standard conditions, facilitating its use in synthetic workflows. Its modular design supports further derivatization, offering flexibility for structure-activity relationship studies.
2-4-(2-methoxybenzoyl)piperazin-1-yl-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine structure
946281-67-0 structure
Product name:2-4-(2-methoxybenzoyl)piperazin-1-yl-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine
CAS No:946281-67-0
MF:C22H30N6O2
MW:410.512604236603
CID:6216232
PubChem ID:27477852

2-4-(2-methoxybenzoyl)piperazin-1-yl-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 2-4-(2-methoxybenzoyl)piperazin-1-yl-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine
    • F2075-0877
    • 2-[4-(2-methoxybenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine
    • 946281-67-0
    • AKOS005010614
    • (2-methoxyphenyl)(4-(4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl)piperazin-1-yl)methanone
    • Inchi: 1S/C22H30N6O2/c1-17-16-20(26-10-8-25(2)9-11-26)24-22(23-17)28-14-12-27(13-15-28)21(29)18-6-4-5-7-19(18)30-3/h4-7,16H,8-15H2,1-3H3
    • InChI Key: DECMWASZOBNKFZ-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=CC=1OC)N1CCN(C2=NC(C)=CC(=N2)N2CCN(C)CC2)CC1

Computed Properties

  • Exact Mass: 410.24302422g/mol
  • Monoisotopic Mass: 410.24302422g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 4
  • Complexity: 562
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 65Ų

2-4-(2-methoxybenzoyl)piperazin-1-yl-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2075-0877-5μmol
2-[4-(2-methoxybenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine
946281-67-0 90%+
5μl
$94.5 2023-05-16
Life Chemicals
F2075-0877-1mg
2-[4-(2-methoxybenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine
946281-67-0 90%+
1mg
$81.0 2023-05-16
Life Chemicals
F2075-0877-3mg
2-[4-(2-methoxybenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine
946281-67-0 90%+
3mg
$94.5 2023-05-16
Life Chemicals
F2075-0877-5mg
2-[4-(2-methoxybenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine
946281-67-0 90%+
5mg
$103.5 2023-05-16
Life Chemicals
F2075-0877-2μmol
2-[4-(2-methoxybenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine
946281-67-0 90%+
2μl
$85.5 2023-05-16
Life Chemicals
F2075-0877-2mg
2-[4-(2-methoxybenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine
946281-67-0 90%+
2mg
$88.5 2023-05-16
Life Chemicals
F2075-0877-4mg
2-[4-(2-methoxybenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine
946281-67-0 90%+
4mg
$99.0 2023-05-16

Additional information on 2-4-(2-methoxybenzoyl)piperazin-1-yl-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine

Compound CAS No. 946281-67-0: 2-[4-(2-Methoxybenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine

The compound with CAS No. 946281-67-0, known as 2-[4-(2-Methoxybenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine, is a highly specialized organic molecule with significant potential in the field of drug discovery and materials science. This compound is characterized by its complex structure, which includes a pyrimidine core substituted with piperazine and methoxybenzoyl groups. The presence of these functional groups suggests that the molecule may exhibit unique pharmacological properties, making it a promising candidate for further research and development.

Recent studies have highlighted the importance of pyrimidine derivatives in medicinal chemistry, particularly in the design of kinase inhibitors and other bioactive molecules. The piperazine moiety in this compound is known to enhance the molecule's ability to interact with biological targets, such as protein kinases, due to its flexibility and hydrogen bonding capacity. Additionally, the methoxybenzoyl group contributes to the molecule's stability and solubility, which are critical factors for drug delivery.

The synthesis of this compound involves a multi-step process that combines advanced organic chemistry techniques, including nucleophilic substitution and coupling reactions. Researchers have employed various strategies to optimize the synthesis pathway, ensuring high yields and purity. These efforts have been documented in recent publications, where the compound has been subjected to extensive characterization using techniques such as NMR spectroscopy and mass spectrometry.

In terms of applications, this compound has shown potential in several therapeutic areas. For instance, its ability to modulate cellular signaling pathways makes it a candidate for anti-cancer drug development. Preclinical studies have demonstrated that the compound exhibits selective cytotoxicity against various cancer cell lines, suggesting its potential as a targeted therapy. Furthermore, its structural similarity to known bioactive molecules has prompted investigations into its role in other therapeutic areas, such as neurodegenerative diseases and inflammatory conditions.

The pyrimidine core of this compound is also a focus of interest due to its structural resemblance to purine nucleotides, which are essential components of DNA and RNA. This similarity raises intriguing possibilities for the molecule's role in nucleic acid interactions and replication processes. Ongoing research is exploring whether this compound can be utilized as a tool molecule for studying nucleic acid dynamics or as a component in antiviral therapies.

From a materials science perspective, the unique electronic properties of this compound make it a candidate for applications in organic electronics. The conjugated system within the molecule could potentially be harnessed for use in organic light-emitting diodes (OLEDs) or photovoltaic devices. Recent advancements in computational chemistry have enabled researchers to model the electronic behavior of this compound, providing valuable insights into its potential applications in these fields.

In conclusion, CAS No. 946281-67-0 represents a cutting-edge molecule with diverse applications across multiple disciplines. Its complex structure, combined with recent research findings, underscores its significance as a versatile tool for scientific exploration. As ongoing studies continue to uncover new properties and applications, this compound is poised to make significant contributions to both medicinal chemistry and materials science.

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